molecular formula C13H11NO3 B1486626 3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid CAS No. 1155104-28-1

3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid

Cat. No. B1486626
M. Wt: 229.23 g/mol
InChI Key: IPSSZGWEAFUSTN-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid (DHPQC) is an organic compound with a wide range of scientific applications. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. DHPQC is also used in the synthesis of several natural products. The compound is of particular interest due to its ability to act as a catalyst in a variety of chemical reactions, and its ability to interact with a variety of other molecules.

Scientific Research Applications

Synthesis Techniques and Molecular Rearrangements

A study by Klásek et al. (2003) developed a new synthesis pathway for 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and explored the molecular rearrangement of their 3-bromo derivatives to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids. This research outlines a method for achieving specific structural modifications relevant to the chemical under discussion, highlighting the versatility of these compounds in synthetic chemistry (Klásek, Kořistek, Sedmera, & Halada, 2003).

Chemical Derivatives and Their Reactivity

The work of Elagamey, El‐Taweel, & Khalil (2012) presents the preparation of pyrano[3,2-c]quinoline and various 3-substituted quinoline derivatives, showcasing the broad reactivity and potential applications of these compounds in developing new chemical entities with diverse functionalities (Elagamey, El‐Taweel, & Khalil, 2012).

Potential in Photovoltaic Applications

Zeyada, El-Nahass, & El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication. Their findings suggest that these compounds could have significant implications for enhancing the efficiency of photovoltaic devices, indicating a promising avenue for the use of such organic compounds in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).

Green Chemistry Synthesis Approaches

Radini et al. (2018) demonstrated an eco-friendly and simple synthesis of pyrano[3,2-c]quinolone in water via an efficient one-pot three-component reaction. This study emphasizes the importance of developing sustainable methods for synthesizing complex molecules, aligning with the principles of green chemistry (Radini, El-Gogary, Mostafa, Alnagei, Mudarbish, & Dash, 2018).

properties

IUPAC Name

3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)12-8-3-1-2-4-10(8)14-11-5-6-17-7-9(11)12/h1-4H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSSZGWEAFUSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C3=CC=CC=C3N=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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